
1,4-Dimethyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
1,4-Dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions on the dihydroisoquinoline ring. Isoquinolines and their derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst . Another method involves the reduction of this compound derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,4-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include Lewis acids, chiral hydride reducing agents, and hydrogenation catalysts. The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives and other isoquinoline analogues.
Applications De Recherche Scientifique
Pharmacological Properties
DMHIQ and its derivatives have been investigated for their pharmacological properties, including:
- Antimicrobial Activity : Research indicates that certain isoquinoline derivatives exhibit antibacterial properties against various Gram-positive pathogens. For instance, compounds derived from DMHIQ have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae with minimal inhibitory concentrations (MIC) ranging from 16 µg/mL to 128 µg/mL .
- Antioxidant Activity : Studies have demonstrated that DMHIQ derivatives possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Some derivatives outperform established antioxidants like quercetin .
- Spasmolytic Activity : Isoquinoline compounds have been noted for their spasmolytic effects on smooth muscles, indicating potential applications in treating gastrointestinal disorders .
Synthesis of Derivatives
DMHIQ serves as a precursor for synthesizing a variety of N-alkylated 3,4-dihydroisoquinolinones. The synthesis typically involves:
- N-Alkylation Reactions : A notable method involves the direct N-alkylation of DMHIQ derivatives followed by oxidation to yield N-alkylated products with good yields under mild conditions .
Industrial Production
The production methods for 3,4-dihydroisoquinoline derivatives have been optimized for industrial applications. For example, a novel method has been developed that allows for high-yield synthesis without environmentally harmful solvents, making it suitable for large-scale production .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various isoquinoline derivatives, DMHIQ derivatives were tested against several bacterial strains. The results indicated significant activity against Enterococcus faecium, with some compounds exhibiting MIC values comparable to conventional antibiotics .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
8d | 128 | Enterococcus faecium |
8f | 64 | Enterococcus faecium |
8d | 16 | Staphylococcus aureus |
8f | 32 | Streptococcus pneumoniae |
Case Study 2: Synthesis Efficiency
A recent study highlighted the efficiency of synthesizing N-alkylated 3,4-dihydroisoquinolinones from DMHIQ using a two-step process involving mild reaction conditions. The method yielded high purity products with minimal by-products, showcasing its industrial applicability .
Step | Conditions | Yield (%) |
---|---|---|
N-Alkylation | Conc. H2SO4, MeOH, reflux | 98 |
Oxidation | ClCH2CN in AcOH | Quantitative |
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a pharmacophore, binding to biological receptors and modulating their activity. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar but lacks the methyl groups at the 1 and 4 positions.
3,4-Dihydroisoquinolinone: This compound has a similar core structure but differs in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties.
Activité Biologique
1,4-Dimethyl-3,4-dihydroisoquinoline (DHIQ) is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline class. This compound is characterized by two methyl groups at the 1 and 4 positions of its dihydroisoquinoline ring. Isoquinolines and their derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The synthesis of this compound can be achieved through various methods, including the Bischler-Napieralski reaction. This reaction involves cyclization of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst. The compound can undergo several chemical reactions, such as oxidation to form iminium salts and N-alkylation reactions to yield N-alkylated derivatives.
Biological Activity
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies indicate that DHIQ and its derivatives may have neuroprotective properties. For instance, compounds derived from DHIQ have shown potential as dual-target inhibitors for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .
- Antidiabetic Activity : Research has suggested that isoquinoline derivatives may possess antidiabetic properties, possibly through mechanisms involving insulin modulation and glucose metabolism.
- Antiallergic Properties : Some studies have highlighted the antiallergic effects of DHIQ derivatives, suggesting their potential use in treating allergic conditions.
The mechanism of action for this compound likely involves its interaction with specific molecular targets. It acts as a pharmacophore that binds to biological receptors or enzymes involved in neurotransmission. For example, it may inhibit AChE and MAOs, which are critical in regulating neurotransmitter levels in the brain .
Comparative Analysis with Similar Compounds
To understand the uniqueness of DHIQ's biological activity, it is useful to compare it with similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Lacks methyl groups at positions 1 and 4 | Less neuroprotective activity compared to DHIQ |
3,4-Dihydroisoquinolinone | Similar core structure; different substitution pattern | Varies in enzyme inhibition profiles |
DHIQ's specific substitution pattern enhances its biological activity compared to its analogs.
Case Studies
- Alzheimer’s Disease Research : A study evaluated a series of DHIQ derivatives for their ability to inhibit AChE and MAOs. The most promising compound demonstrated potent inhibitory effects with IC50 values indicating high efficacy against both enzymes while showing low toxicity in vitro and in vivo .
- Antidiabetic Properties : Another study investigated the effects of DHIQ derivatives on glucose metabolism in diabetic models. Results indicated that certain derivatives significantly improved insulin sensitivity and reduced blood glucose levels.
Propriétés
IUPAC Name |
1,4-dimethyl-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGGTDKXWFOTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(C2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313549 | |
Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-37-9 | |
Record name | MLS003115439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.